N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzodioxole carboxamide core linked to an ethyl group substituted with a thiophen-3-yl moiety and a 2-hydroxyethoxy chain. Its structural complexity arises from the combination of aromatic (benzodioxole, thiophene) and hydrophilic (hydroxyethoxy) groups, which may influence solubility, metabolic stability, and target interactions.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-4-5-20-15(12-3-6-23-9-12)8-17-16(19)11-1-2-13-14(7-11)22-10-21-13/h1-3,6-7,9,15,18H,4-5,8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLOHFYSSUKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzo[d][1,3]dioxole core and a thiophen-3-yl substituent, enhanced by a hydroxyethoxy side chain. This structural configuration contributes to its reactivity and biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C15H21NO4S |
| Molecular Weight | 305.40 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents; moderate solubility in water |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The presence of the thiophene ring is known to enhance interactions with microbial membranes, potentially disrupting their integrity.
- Anti-inflammatory Effects : Studies indicate that derivatives of thiophene compounds exhibit anti-inflammatory properties by inhibiting proinflammatory cytokines and mediators such as TNF-α and nitric oxide (NO). This suggests that this compound may modulate inflammatory responses effectively .
- Cytotoxicity Against Cancer Cells : Research on structurally related compounds has shown potential cytotoxic effects against various cancer cell lines. The unique functional groups in this compound may enhance its ability to induce apoptosis in malignant cells.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Anti-inflammatory Mechanism
In vitro experiments using RAW264.7 macrophage cells treated with lipopolysaccharide (LPS) showed that compounds similar to this benzo[d][1,3]dioxole derivative significantly reduced NO production and proinflammatory cytokine levels. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Study 3: Cytotoxicity Assay
A cytotoxicity assay using the MTT method revealed that this compound exhibited dose-dependent cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues of Benzodioxole Carboxamides
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Structure : Benzodioxole carboxamide linked to a 3,4-dimethoxyphenyl group.
- Synthesis : Purified via silica column chromatography (n-hexane:ethyl acetate, 3:2), yielding a solid (m.p. 175–177°C, 75% yield) .
- Key Differences :
- Lacks the thiophene and hydroxyethoxy substituents.
- Methoxy groups enhance lipophilicity compared to the hydrophilic hydroxyethoxy chain in the target compound.
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232)
- Structure : Benzodioxole carboxamide with a branched aliphatic chain (heptan-4-yl).
- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability of the benzodioxole core .
- Key Differences: Aliphatic substituent vs. aromatic thiophene and polar hydroxyethoxy in the target compound. Likely lower solubility due to the nonpolar heptan-4-yl group.
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)
- Structure : Simple phenyl-substituted benzodioxole carboxamide.
- Synthesis : Synthesized via TBHP-mediated coupling in CH₃CN at 80°C (75% yield) .
- Key Differences :
- Minimal substituents compared to the target compound’s complex ethyl-thiophene-hydroxyethoxy chain.
- Likely lower steric hindrance and metabolic complexity.
Physicochemical and Metabolic Properties
Table 1: Comparative Physicochemical Properties
Table 2: Metabolic Pathways
Pharmacological Implications
- Thiophene vs. Phenyl Groups : The thiophen-3-yl group in the target compound may enhance π-π stacking with aromatic residues in biological targets compared to phenyl or aliphatic substituents .
- Amide Stability : Unlike N-(heptan-4-yl) and N-phenyl analogs, the target compound’s amide bond may undergo hydrolysis if steric protection from the ethyl-thiophene group is insufficient .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
